mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535895
InChI: InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2
SMILES:
Molecular Formula: C96H72Fe2N8O-6
Molecular Weight: 1465.3 g/mol

mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)

CAS No.:

Cat. No.: VC16535895

Molecular Formula: C96H72Fe2N8O-6

Molecular Weight: 1465.3 g/mol

* For research use only. Not for human or veterinary use.

mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) -

Specification

Molecular Formula C96H72Fe2N8O-6
Molecular Weight 1465.3 g/mol
IUPAC Name iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
Standard InChI InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2
Standard InChI Key FXSDBYPIYRDPCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe]

Introduction

Structural and Electronic Properties

Molecular Architecture

The complex adopts a cofacial geometry enforced by the μ-oxo bridge, with each iron(III) center ligated to a 5,10,15,20-tetrakis(4-methylphenyl)porphyrin (TMPP). Key structural features include:

  • Fe–O Bond Distance: 1.758 Å .

  • Fe–N Bond Distances: 2.041–2.098 Å, varying due to asymmetric peripheral substitution .

  • Porphyrin Core Size: The electron-donating 4-methylphenyl groups increase the porphyrin’s core size (CαN\text{C}_\alpha-\text{N} distance) compared to fluorinated analogs, enhancing axial ligand binding strength .

Table 1: Structural Parameters of μ-Oxo Iron Porphyrin Dimers

SubstituentFe–O Bond (Å)Fe–N Bond (Å)CαN\text{C}_\alpha-\text{N} (Å)
4-Methylphenyl (TMPP)1.758 2.041–2.098 2.05
Pentafluorophenyl1.752 2.030–2.110 1.98
4-Methoxyphenyl1.765 2.050–2.100 2.10

The larger core size in TMPP derivatives correlates with stronger antiferromagnetic coupling (J=136.4cm1J = -136.4 \, \text{cm}^{-1}) compared to electron-withdrawing substituents .

Synthesis and Characterization

Synthetic Route

The synthesis involves three stages:

  • Ligand Preparation: Condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions (e.g., propionic acid) yields TMPP .

  • Iron Coordination: Reaction of TMPP with iron(II) salts (e.g., Fe(ClO4)3\text{Fe(ClO}_4)_3) under inert atmosphere forms the monomeric iron(III) porphyrin .

  • Oxidation: Controlled oxidation (e.g., using O2\text{O}_2) bridges two iron centers via a μ-oxo ligand .

Characterization Techniques

  • UV-Vis Spectroscopy: Soret band at 420 nm and Q-bands at 550–600 nm confirm porphyrin coordination .

  • X-Ray Crystallography: Resolves Fe–O–Fe geometry and validates cofacial porphyrin alignment .

  • Magnetic Susceptibility: Antiferromagnetic coupling (J=136.4cm1J = -136.4 \, \text{cm}^{-1}) confirmed by variable-temperature measurements .

Catalytic Applications

Asymmetric Oxidative Coupling

In the presence of chiral co-catalysts (e.g., biaryl phosphoric acids), the complex achieves 96% enantiomeric excess in 2,2′-bis(arylamino)-1,1′-biaryl synthesis . The electron-donating methyl groups stabilize high-valent iron-oxo intermediates, facilitating C–H activation.

Wacker-Type Oxidations

Using phenylsilane and air as terminal oxidants, the complex converts alkenes to ketones at room temperature. Internal alkenes exhibit higher ketone/alcohol ratios (3:1) due to steric hindrance .

Table 2: Catalytic Performance in Wacker-Type Oxidations

SubstrateProduct Yield (%)Ketone/Alcohol Ratio
Styrene922.5:1
Cyclohexene853.0:1
1-Octene781.8:1

Oxygen Reduction Reaction (ORR)

Post-synthetic modification with molecular clips enhances ORR selectivity, reducing H2O2\text{H}_2\text{O}_2 production from 64.3% (monomeric Fe(III) porphyrin) to 15.8% in heterogeneous systems . The μ-oxo bridge stabilizes cofacial geometry, promoting four-electron pathways.

Comparative Analysis with Related Complexes

Fluorinated vs. Methyl-Substituted Derivatives

  • Electron-Withdrawing Effects: Fluorinated analogs (e.g., (FeTPPF28)2O(\text{FeTPPF}_{28})_2\text{O}) exhibit weaker Fe–O bonds (1.752 Å) and reduced catalytic activity due to decreased electron density at the iron center .

  • Solubility: Methyl groups improve solubility in organic solvents (e.g., toluene, CHCl3_3) compared to hydrophilic fluorinated derivatives.

Heterobinuclear μ-Oxo Complexes

Mixed-metal complexes (e.g., Cr–O–Fe) show altered magnetic properties (S=5/2S = 5/2 Fe, S=3/2S = 3/2 Cr) but lower catalytic efficiency in asymmetric reactions .

Future Directions

Recent advances focus on post-synthetic modifications to stabilize the μ-oxo dimer under catalytic conditions. Molecular clips and coordination polymers are being explored to enhance ORR selectivity and enable homogeneous catalysis . Additionally, tuning peripheral substituents (e.g., introducing chiral groups) could expand enantioselective applications.

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